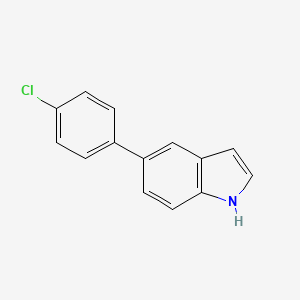

5-(4-chlorophenyl)-1H-indole

Description

Historical Context and Natural Occurrence of Indole (B1671886) and its Derivatives

The story of indole chemistry began in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, a process that stemmed from his research on the dye indigo. nih.govsmolecule.com The name "indole" itself is a blend of "indigo" and "oleum," the substances from which it was first isolated. This initial work paved the way for the recognition of the indole nucleus in many crucial natural compounds, sparking interest that has continued to grow for over a century. nih.gov

The indole scaffold is fundamental to life, most notably as the core of the essential amino acid tryptophan. lookchem.com Tryptophan is not only a building block for proteins but also serves as the biosynthetic precursor for several vital endogenous compounds. lookchem.comresearchgate.net Among the most significant of these is serotonin (B10506) (5-hydroxytryptamine), a critical neurotransmitter that modulates nerve impulses and is involved in regulating mood, sleep, and various physiological functions. nih.govlookchem.comderpharmachemica.com Another key derivative is melatonin, a neurohormone that governs circadian rhythms. nih.gov The metabolism of tryptophan by gut microbiota also produces a range of indole derivatives that play important roles in maintaining intestinal homeostasis and influencing host health. lookchem.comresearchgate.netmdpi.com

The indole ring is a characteristic feature of a vast and structurally diverse class of natural products known as indole alkaloids, with over 4,100 known compounds. scholarsresearchlibrary.comnih.gov These alkaloids are found in a wide array of organisms, including plants, fungi, bacteria, and marine creatures like sponges and tunicates. scholarsresearchlibrary.comresearchgate.net Many of these naturally occurring compounds exhibit potent biological activities. scholarsresearchlibrary.com

Prominent examples from terrestrial plants include the vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinblastine, which are derived from the Catharanthus roseus plant and are used as powerful anticancer agents. nih.govopenmedicinalchemistryjournal.com Other examples include reserpine, which has antihypertensive properties, and physostigmine, used to treat anticholinergic poisoning. scholarsresearchlibrary.comopenmedicinalchemistryjournal.com Marine organisms are also a rich source of indole alkaloids, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.com

Significance of the Indole Moiety in Medicinal Chemistry and Drug Discovery

The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. turkjps.orgcymitquimica.com This versatility has made it a cornerstone for the design and synthesis of new therapeutic agents. cymitquimica.com

Indole derivatives have been shown to possess an exceptionally wide range of pharmacological activities. cymitquimica.com Researchers have successfully developed indole-based compounds with applications as:

Anticancer agents: Besides the natural vinca alkaloids, synthetic derivatives are being explored to target various cancer cell lines.

Anti-inflammatory drugs: The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a well-known example.

Antimicrobial agents: Indole derivatives have demonstrated activity against bacteria, fungi, viruses, and parasites.

Antiviral agents: Arbidol, an indole derivative, is used as an antiviral drug against influenza.

Neurological agents: The scaffold is present in drugs for treating psychosis, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's. openmedicinalchemistryjournal.com

Antidiabetic agents: Certain indole derivatives have been investigated as potential hypoglycemic agents.

This broad spectrum of activity underscores the ability of the indole core to be modified to interact with a diverse array of biological receptors and enzymes.

The chemical nature of the indole ring makes it amenable to various modifications, a key reason for its success in drug discovery. derpharmachemica.comopenmedicinalchemistryjournal.com The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution, primarily at the C-3 position. nih.govsmolecule.com The nitrogen atom (N-1 position) possesses a slightly acidic proton, which can be removed under basic conditions, allowing for N-substitution. nih.gov

Modern synthetic chemistry has developed numerous methods for functionalizing the indole scaffold, including:

Cross-coupling reactions: Techniques like the Suzuki-Miyaura coupling allow for the introduction of aryl or heteroaryl groups at various positions.

C-H activation: This enables the direct functionalization of C-H bonds without prior activation.

Cyclization reactions: Classic methods like the Fischer, Leimgruber–Batcho, and Reissert syntheses are used to construct the indole ring itself from simpler precursors, often allowing for the incorporation of desired substituents from the start. smolecule.com

This high potential for derivatization allows medicinal chemists to systematically modify the indole structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. derpharmachemica.com

Research Focus on 5-(4-chlorophenyl)-1H-indole and Related Derivatives

Within the vast landscape of indole chemistry, the synthesis of specific substituted derivatives is a major focus of research. An example of such a target molecule is This compound .

This synthetic compound is characterized by the attachment of a 4-chlorophenyl group at the 5-position of the indole ring. Information from chemical suppliers indicates its molecular formula is C₁₄H₁₀ClN and it has a molecular weight of 227.693. openmedicinalchemistryjournal.com A feasible synthetic route for this compound involves a palladium-catalyzed Suzuki coupling reaction between 5-bromo-1H-indole and 4-chlorophenylboronic acid. openmedicinalchemistryjournal.com

While specific biological studies on this compound itself are not extensively documented in publicly available literature, the strategic placement of substituents on the indole core is a well-established principle in drug design. The introduction of aryl groups at the 5-position is a common strategy to explore new pharmacological properties. For instance, research on related but distinct molecules, such as 5-chloro-N-aryl-1H-indole-2-carboxamides, has identified inhibitors of human liver glycogen (B147801) phosphorylase, suggesting potential applications in diabetes. Similarly, other studies on 2-aryl-5-nitro-1H-indoles have explored their potential as bacterial efflux pump inhibitors. turkjps.org The investigation of such derivatives highlights the ongoing effort to explore how different substitution patterns on the indole scaffold can lead to novel therapeutic agents. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCFPBZUXYWGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Chlorophenyl 1h Indole and Its Analogues

Direct Synthesis of 5-(4-chlorophenyl)-1H-indole

The direct synthesis of this compound can be efficiently achieved through modern cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds.

Carbon-Carbon Coupling Approaches

The Suzuki-Miyaura coupling reaction stands out as a highly effective and widely used method for the synthesis of biaryl compounds. In the context of this compound, this reaction involves the coupling of a halogenated indole (B1671886) precursor with a phenylboronic acid derivative. A common and practical approach utilizes 5-bromo-1H-indole and 4-chlorophenylboronic acid as the coupling partners. lookchem.comresearchgate.net This method is favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura reaction. lmaleidykla.ltdiva-portal.org

The general scheme for this transformation is as follows:

Scheme 1: Suzuki-Miyaura coupling for the synthesis of this compound.

Catalytic Systems and Reaction Conditions

The success of the Suzuki-Miyaura coupling is heavily reliant on the catalytic system employed. Palladium-based catalysts are the cornerstone of this reaction. nih.govmdpi.comresearchgate.net For the synthesis of this compound from 5-bromo-1H-indole and 4-chlorophenylboronic acid, a typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. lookchem.comlmaleidykla.lt

The choice of base and solvent is crucial for the reaction's efficiency. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to facilitate the transmetalation step. lmaleidykla.ltnih.gov The reaction is often carried out in a mixture of an organic solvent, such as 1,4-dioxane (B91453) or ethanol (B145695), and water. lookchem.comlmaleidykla.lt The presence of water is often beneficial for the solubility of the base and can accelerate the reaction. rsc.org Microwave irradiation has also been employed to significantly shorten reaction times. lmaleidykla.lt

Below is a table summarizing typical reaction conditions for the Suzuki-Miyaura coupling to synthesize aryl-substituted indoles.

| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Reflux | High | lmaleidykla.lt |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C (Microwave) | Very Good | lmaleidykla.lt |

| Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60 °C | Good to Excellent | nih.gov |

| Pd-nanoparticles | - | - | 37 °C | - | researchgate.net |

General Synthetic Strategies for Indole Derivatives with Phenyl Substitutions

Beyond the direct synthesis of a specific isomer, a variety of methods exist for the preparation of indole derivatives bearing phenyl substituents at different positions. These strategies can be broadly categorized into methods that construct the indole ring itself and those that functionalize a pre-existing indole core.

Indole Ring Assembly Methods

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. e-journals.inwikipedia.orgthermofisher.combyjus.com By selecting appropriately substituted phenylhydrazines and carbonyl compounds, a wide range of phenyl-substituted indoles can be prepared. For instance, the reaction of a phenylhydrazine with a substituted acetophenone (B1666503) can lead to 2-aryl-1H-indoles. e-journals.in

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgbyjus.com A variety of acid catalysts, including Brønsted acids like sulfuric acid and hydrochloric acid, and Lewis acids, can be employed. e-journals.inwikipedia.org

| Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Product | Reference |

| Phenylhydrazine | Substituted Acetophenones | Sulfuric Acid | 2-Aryl-1H-indoles | e-journals.in |

| 1-Methylphenylhydrazone | Pyruvic Acid | Alcoholic HCl | 1-Methylindole-2-carboxylic acid | thermofisher.com |

Functionalization of Pre-formed Indole Rings

Direct arylation of a pre-formed indole ring is a powerful strategy that avoids the need for multi-step sequences involving the construction of the entire heterocyclic system. C-H activation has emerged as a key technology in this area, allowing for the direct coupling of indoles with aryl halides or their equivalents.

Specifically, the C-2 arylation of indoles has been extensively studied. nih.govorganic-chemistry.orgacs.orgthieme-connect.comacs.org Palladium catalysts are commonly used to facilitate this transformation. organic-chemistry.orgacs.orgthieme-connect.comacs.org For example, the direct C-2 arylation of indoles with potassium aryltrifluoroborate salts can be achieved at room temperature using a Pd(OAc)₂ catalyst in the presence of Cu(OAc)₂ as a co-catalyst. organic-chemistry.org Another approach involves the palladium-catalyzed coupling of indoles with iodoarenes under mechanochemical conditions. acs.org

The regioselectivity of direct arylation (C-2 versus C-3) can often be controlled by the choice of catalyst, base, and protecting groups on the indole nitrogen. acs.org While C-2 arylation is more common, methods for C-3 arylation have also been developed. acs.org

Alkylation Strategies for Indole Functionalization

Alkylation reactions provide another avenue for introducing functional groups onto the indole ring system. mdpi.comfrontiersin.orgnih.gov While typically used to introduce alkyl chains, modifications of this strategy can lead to the incorporation of aryl-containing fragments. For instance, Friedel-Crafts alkylation of indoles with γ-hydroxybutyrolactams can produce complex indole derivatives. mdpi.com

The C-3 position of indole is generally the most nucleophilic and is the primary site of electrophilic attack in many alkylation reactions. frontiersin.orgnih.gov However, under certain conditions, alkylation at the C-2 position can be achieved. For example, an acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes has been reported. frontiersin.orgnih.gov N-alkylation of the indole nitrogen is also a common transformation. mdpi.com

Condensation and Cyclization Reactions in Indole Derivative Synthesis

Condensation and cyclization reactions are fundamental to the synthesis of the indole nucleus. A common approach involves the reaction of an appropriately substituted aniline (B41778) with a ketone or aldehyde, followed by cyclization to form the indole ring. For instance, the synthesis of certain indole derivatives can be achieved through a multicomponent reaction involving indole, acetylacetone, and active aldehyde derivatives in the presence of ethanol and acetonitrile. medjchem.com This highlights a strategy that combines multiple steps into a single, more efficient process.

Another classical method involves the base-catalyzed aldol (B89426) condensation of aromatic ketones and aldehydes to form chalcones, which then undergo cyclization with hydrazines to yield pyrazoline-containing indole derivatives. researchgate.net Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate also provides a route to 3-substituted indoles. mdpi.com Furthermore, copper-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been employed for the one-pot synthesis of diverse indole-3-carboxylic esters from arylboronic acids and ester (Z)-3-aminoacrylates. rsc.org

Advanced Synthetic Techniques and Methodological Innovations

To improve upon traditional synthetic methods, researchers have explored advanced techniques that offer greater efficiency, sustainability, and control over the reaction products.

The grindstone technique, a form of mechanochemistry, has emerged as a green and efficient alternative for the synthesis of indole derivatives. medcraveonline.comscholar9.com This solvent-free method involves grinding the reactants together, often in the presence of a catalyst, to initiate the reaction. medcraveonline.com It has been successfully applied to the multicomponent reaction of 1H-indole-2,3-dione, malononitrile, and 2-thioxo-4-thiazolidinone to produce spiro indole derivatives. medcraveonline.com This technique significantly reduces reaction times, with some reactions completing in as little as 10-15 minutes, and often results in higher yields (80-92%) compared to conventional heating or microwave irradiation methods. researchgate.netmedcraveonline.com The workup procedure is also simplified, making it a more economical and environmentally friendly approach. medcraveonline.com For example, the synthesis of 4,5-dihydro-3-(2-arylindol-3-yl)-5-(4-chlorophenyl)-N1-phenylpyrazoles via the cyclization of indolylchalcone with phenyl hydrazine (B178648) in glacial acetic acid is greatly improved by using the grindstone technique. researchgate.net

The development of catalytic asymmetric methods is crucial for producing enantiomerically enriched indole derivatives, which are important for pharmaceutical applications. The catalytic asymmetric Friedel–Crafts (F–C) reaction is a powerful tool for this purpose, utilizing chiral metal complexes or organocatalysts to achieve high enantioselectivity. bohrium.comnih.govacs.org This reaction has been successfully applied to a wide range of electrophiles, including α,β-unsaturated ketones, esters, amides, and imines, to generate a variety of functionalized chiral indole moieties. nih.govacs.org

Chiral spiro-phosphoric acids have been used as catalysts in the F–C conjugate addition of indoles to 4-chromanone-derived enones, yielding versatile indoles with excellent yields and high enantiomeric excess. nih.govacs.org Additionally, chiral phosphoric acid-catalyzed Mannich reactions have been employed for the synergistic installation of an axial chirality and a quaternary stereocenter in the synthesis of axially chiral 3,4′-indole–pyrazole (B372694) derivatives. rsc.org The use of 2-indolylmethanols as platform molecules in catalytic asymmetric reactions has also provided a new strategy for the efficient and highly enantioselective synthesis of chiral indole derivatives. sioc-journal.cn

Divergent synthesis provides a powerful strategy to generate a library of structurally related compounds from a common intermediate. In the context of aminated indoles, this approach allows for the selective synthesis of different isomers or functionalized derivatives. A process for the divergent synthesis of 4-amino indoles with either N1 or C4 free amine groups has been developed. rsc.org This method involves a sequence of oxidative dearomatization, imine exchange, a cascade 1,4-addition/cyclization/aromatization, and selective deprotection. rsc.org The resulting 4-amino indoles can be further functionalized, for example, through selective Friedel–Crafts alkylation to produce 4,7-difunctionalized indoles. rsc.org

Another divergent approach involves a metal-free synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives from 2-vinylanilines, where the product is determined by the choice of sulfoxide (B87167) reagent in the presence of thionyl chloride. rsc.org Furthermore, palladium/norbornene-catalyzed ortho-amination followed by ipso-Heck cyclization of aryl iodides provides a route to C3,C4-disubstituted indoles, with the reaction outcome being influenced by steric effects of the substituents. nih.gov

Analytical Characterization Techniques for Synthesized Compounds

The structural elucidation of newly synthesized compounds like this compound and its analogues relies on a combination of spectroscopic and analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. For indole derivatives, characteristic peaks include the N-H stretch, which typically appears as a broad band, and absorptions corresponding to the C=C bonds of the aromatic rings. researchgate.netmedcraveonline.com For example, in synthesized spiro indole derivatives, the IR spectra provide key information for their characterization. medcraveonline.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of indole derivatives are examined in various solvents to understand their photophysical properties. dergipark.org.trdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is one of the most powerful tools for determining the precise structure of organic molecules. It allows for the identification of the chemical environment of each proton and carbon atom. medcraveonline.comresearchgate.net For instance, in the characterization of 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione), both ¹H and ¹³C NMR were employed. researchgate.net ¹H NMR spectra of indole derivatives show characteristic signals for the aromatic protons and the N-H proton. researchgate.netmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. medjchem.comdergipark.org.tr High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. rsc.org

The combination of these spectroscopic methods, often supplemented by elemental analysis, provides a comprehensive characterization of the synthesized indole derivatives, confirming their identity and purity. rsc.orgdergipark.org.tr

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing crucial validation of its empirical formula. For derivatives of this compound, this analysis is routinely performed to confirm the successful synthesis and purity of the target molecules.

For instance, in the synthesis of various indole derivatives, elemental analysis is a standard characterization technique. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. wiley-vch.debioline.org.brjksus.org

For example, in the characterization of a series of 3-(2-aminopyrimidin-4-yl) indole derivatives, elemental analysis was performed for each synthesized compound. The results for a representative compound, 4-(4-chlorophenyl)-6-(2-phenyl-1H-indol-3-yl)pyrimidin-2-amine, showed: Calculated for C24H17ClN4: C, 72.63%; H, 4.32%; N, 14.12%. Found: C, 72.67%; H, 4.34%; N, 14.09%. bioline.org.br This close correlation confirms the assigned structure.

Similarly, for a series of 3-alkylidene-2-oxoindoline derivatives, elemental analysis was conducted. For the compound 3-((4-chlorophenyl)((4-nitrophenyl)amino)methyl)-1H-indole-5-carbonitrile, the analytical data was: Calculated for C22H15ClN4O2: C, 65.27%; H, 3.73%; N, 13.84%. Found: C, 65.25%; H, 3.71%; N, 13.80%.

The following table presents elemental analysis data for a selection of indole derivatives, demonstrating the typical format and precision of such results.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | C20H18N2O2 | C: 75.45, H: 5.70, N: 8.80 | C: 75.71, H: 5.89, N: 8.58 wiley-vch.de |

| 4-(4-chlorophenyl)-6-(2-phenyl-1H-indol-3-yl)pyrimidin-2-amine | C24H17ClN4 | C: 72.63, H: 4.32, N: 14.12 | C: 72.67, H: 4.34, N: 14.09 bioline.org.br |

| 3-((4-Fluorophenyl)((phenyl)amino)methyl)-1H-indole-5-carbonitrile | C22H16FN3 | C: 77.86, H: 4.75, N: 12.38 | C: 77.82, H: 4.71, N: 12.31 |

| 3-((4-Chlorophenyl)((4-nitrophenyl)amino)methyl)-1H-indole-5-carbonitrile | C22H15ClN4O2 | C: 65.27, H: 3.73, N: 13.84 | C: 65.25, H: 3.71, N: 13.80 |

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic and molecular level. For complex organic molecules like derivatives of this compound, single-crystal XRD is invaluable for unambiguously confirming the molecular structure, including the connectivity of atoms, bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

The crystal structure of an indole derivative reveals how the molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov This information is crucial for understanding the physical properties of the compound and can provide insights into its biological activity.

For example, the crystal structure of methyl (2Z)-3-(4-chlorophenyl)-2-[(2-formyl-1H-indol-1-yl)methyl]prop-2-enoate, an indole derivative, revealed that the chlorophenyl ring is nearly perpendicular to the indole moiety, with a dihedral angle of 87.59 (6)°. nih.gov The crystal packing was stabilized by C—H⋯π interactions, forming chains of molecules. nih.gov

In another study, the molecular structure of o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide was confirmed by single-crystal X-ray diffraction, and the intermolecular interactions in the crystal were analyzed. researchgate.net

The data obtained from XRD analysis includes the crystal system, space group, and unit cell dimensions. The table below presents crystallographic data for a representative indole derivative.

| Parameter | Value |

| Compound | 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-zyl]phenol researchgate.net |

| Crystal system | Monoclinic |

| Space group | P2 1 /n |

| a (Å) | 10.0330(3) |

| b (Å) | 14.7203(4) |

| c (Å) | 16.9169(5) |

| β (°) | 101.596(1) |

| Z | 4 |

This detailed structural information is essential for a comprehensive understanding of the chemical and physical properties of this compound and its analogues.

Biological Activity Profiles of 5 4 Chlorophenyl 1h Indole Derivatives

Antiproliferative and Anticancer Activities

Derivatives of 5-(4-chlorophenyl)-1H-indole have demonstrated significant potential as antiproliferative and anticancer agents, engaging with various cellular mechanisms to inhibit cancer cell growth and induce cell death.

Selective Inhibition of Cancer Cell Proliferation

A notable characteristic of certain this compound derivatives is their ability to selectively inhibit the proliferation of cancer cells while showing minimal toxicity to noncancerous cells. For instance, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f), which features a p-chlorophenyl substituent, has shown promising and selective inhibition of MCF-7 and MDA-MB-468 breast cancer cells. acs.orgnih.gov This compound was found to be nontoxic against HEK 293 noncancerous cells within the studied concentration range, highlighting its selective action against cancerous cells. acs.org

Another study synthesized a series of novel indole-based sulfonohydrazide derivatives and evaluated their in vitro anticancer activity against the estrogen receptor-positive breast cancer line MCF-7 and the triple-negative breast cancer cell line, MDA-MB-468. nih.gov The derivative with a p-chlorophenyl substituent, compound 5f, significantly inhibited the growth of MDA-MB-468 cancer cells with a minimal inhibition concentration of 8.2 μM and also prominently inhibited the proliferation of MCF-7 cells. nih.gov

Furthermore, pyrazolinyl-indole derivatives have been investigated for their cytotoxic activities. mdpi.com Specifically, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) demonstrated a broad range of cancer cell growth inhibition across various cell line panels, including leukemia, colon, breast, melanoma, and lung cancer. mdpi.com Similarly, N-(4-chlorophenyl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of Saos-2 osteosarcoma cells in a dose- and time-dependent manner. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 | acs.org |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 | acs.orgnih.gov |

| 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole | HL60, HEP-2, NCI-H292, MCF-7 | Good to high potency | conicet.gov.ar |

| N-(4-chlorophenyl)-3-thiocyanato-1H-indole | HL60, HEP-2, NCI-H292, MCF-7 | Slightly less active | conicet.gov.ar |

Modulation of Cell Cycle Progression

The antiproliferative effects of this compound derivatives are often linked to their ability to modulate the cell cycle. Some bis(indolyl)methanes, which share structural similarities, have been shown to inhibit cancer cell proliferation by causing cell cycle arrest. smolecule.com One indole (B1671886) derivative, compound 12, was found to induce G2/M cell cycle arrest in cancer cells. mdpi.com This interference with the normal progression of the cell cycle is a key mechanism by which these compounds exert their anticancer effects.

Induction of Programmed Cell Death (Apoptosis)

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. Several derivatives of this compound have been shown to trigger this process in cancer cells.

Research on bis(indolyl)methanes indicates their potential to induce apoptosis. smolecule.com Furthermore, a triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, has been reported to induce autophagy-dependent apoptosis in breast cancer cells both in vitro and in vivo. researchgate.net Another study revealed that certain 2-phenyl indole derivatives induce apoptosis by intercalating with DNA and inhibiting topoisomerase enzymes. omicsonline.org

Methuosis Induction as a Non-Apoptotic Cell Death Pathway

In addition to apoptosis, some indole derivatives can induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the formation of large, fluid-filled vacuoles derived from macropinosomes within the cell. nih.gov

One study identified an indole-based chalcone (B49325) derivative, MOMIPP, that induces methuosis in glioblastoma cells. tandfonline.com While not a direct this compound, this finding highlights the potential for indole-based structures to engage this unique cell death pathway. Research on other indole derivatives has shown that they can induce vacuolization and non-apoptotic cell death in various cancer cell lines. tandfonline.com For instance, an alkylindole derivative, compound 8, was found to induce methuosis in both temozolomide-resistant and non-resistant glioblastoma cells. mdpi.com Furthermore, studies on halogenated indoles have suggested that compounds like 5-iodoindole (B102021) can lead to a form of non-apoptotic death known as methuosis in nematodes through the formation of giant vacuoles. researchgate.netresearchgate.net

Anti-inflammatory and Analgesic Activities

Beyond their anticancer properties, derivatives of this compound also exhibit significant anti-inflammatory and analgesic effects.

A study evaluating various synthetic indole derivatives found that N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) possessed desirable anti-inflammatory, analgesic, and anti-pyretic effects. nih.gov In another study, a series of 1-(4,5-dihydropyrazolyl)-indoles were synthesized and tested for their in vivo analgesic and anti-inflammatory activities. scholarsresearchlibrary.com Several of these compounds, including those with a 4-chlorophenyl group, showed good anti-inflammatory and analgesic activity, comparable to the standard drug indomethacin, but with significantly less ulcerogenic action. scholarsresearchlibrary.com For example, the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl) methylene) thiazol-2-amine demonstrated greater activity as an analgesic and anti-inflammatory agent. omicsonline.org

Table 2: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

| Compound | Activity | Model | Result | Reference |

|---|---|---|---|---|

| N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) | Anti-inflammatory, Analgesic, Anti-pyretic | In vivo | Desirable effects | nih.gov |

| 2-(4-chlorophenyl)-1-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (4g) | Anti-inflammatory, Analgesic | In vivo | Good activity, less ulcerogenic than indomethacin | scholarsresearchlibrary.com |

| (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl) methylene) thiazol-2-amine | Anti-inflammatory, Analgesic | Not specified | Greater activity | omicsonline.org |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these compounds are attributed to their ability to modulate key inflammatory signaling pathways. Some 2-phenyl indole derivatives have been shown to suppress NF-κB signaling pathways. omicsonline.orgomicsonline.org This suppression leads to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. omicsonline.orgomicsonline.org By down-regulating these inflammatory mediators, these compounds can effectively reduce the inflammatory response. For example, one study found that a specific compound lowered the expression level of IL-6 in MCF7 and HEP2 cell lines. nih.gov Another indole derivative was shown to inhibit the inflammatory response by inhibiting the phosphorylation of p-38 and ERK in the MAPK signaling pathway. innovareacademics.in

Antimicrobial and Antifungal Activities

The emergence of drug-resistant microbial and fungal strains necessitates the development of novel therapeutic agents. nih.gov Indole derivatives, including those with a this compound core, have shown considerable promise in this area. nih.govturkjps.org

Derivatives of this compound have been shown to be effective against a variety of bacteria. For instance, certain thioether derivatives have demonstrated efficacy against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 µg/mL. vulcanchem.com In a broader context, numerous indole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with many exhibiting significant antibacterial activity. nanobioletters.com

One study reported the synthesis of indole derivatives that showed promising activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis, with MIC values ranging from 3.125 to 50 µg/mL. nih.govturkjps.org Another study highlighted a derivative, 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one, which exhibited maximum antibacterial activity. nih.gov

The antibacterial efficacy of these compounds is often evaluated using methods like the agar (B569324) well diffusion method. tandfonline.com The results from such studies have indicated that some derivatives display broad-spectrum activity against various pathogens. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thioether derivatives | Gram-positive bacteria | 8-16 | vulcanchem.com |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-thiadiazole (2c) and Indole-triazole (3c) | B. subtilis | 3.125 | turkjps.org |

| 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one | Various bacteria | Maximum activity observed | nih.gov |

This table is for illustrative purposes and includes data from various indole derivatives, not exclusively this compound.

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. nanobioletters.com Studies have shown that these compounds can be effective against various fungal pathogens, including Candida species. nih.govturkjps.org

For example, certain indole derivatives have demonstrated significant antifungal activity against Candida albicans and Candida krusei. nih.govturkjps.org In one study, while the activity against C. albicans was moderate, the results against C. krusei were particularly promising, with some compounds being more effective than the standard drug fluconazole (B54011). turkjps.org Specifically, compounds designated as 1b, 2b-d, and 3b-d showed MIC values of 3.125 µg/mL against C. albicans. nih.gov Another derivative, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a), displayed excellent antifungal activity with a MIC of 0.03125 µg/ml against C. albicans, which was significantly lower than that of fluconazole (0.5 µg/ml). dergipark.org.tr

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole derivatives (1b, 2b-d, 3b-d) | C. albicans | 3.125 | nih.gov |

| Indole derivatives | C. krusei | More effective than fluconazole | turkjps.org |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | C. albicans | 0.03125 | dergipark.org.tr |

This table is for illustrative purposes and includes data from various indole derivatives, not exclusively this compound.

Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. tandfonline.com Indole derivatives, including those based on the this compound structure, have been recognized for their antioxidant and radical scavenging capabilities. omicsonline.orginnovareacademics.inresearchgate.net

Research has shown that N-substituted indole-2- and 3-carboxamides are effective scavengers of superoxide (B77818) anions and can inhibit lipid peroxidation. researchgate.net The antioxidant activity of these compounds is often evaluated through assays such as DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). ijpsr.commdpi.com For instance, a study on melatonin-based indole-hydrazide/hydrazone derivatives revealed that most of the tested compounds exhibited significant antioxidant activity, with some showing strong scavenging activity against the DPPH radical. tandfonline.com The position of substituents on the indole ring can significantly influence the antioxidant properties. tandfonline.com

Antiviral and Anti-HIV Activities

The indole scaffold is a key component in several antiviral drugs, and derivatives of this compound have been explored for their potential in this domain. jetir.orgnih.govresearchgate.net Research has identified certain indole derivatives that exhibit significant antiviral activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV). jetir.orgnih.gov

For example, a derivative, ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate, showed notable antiviral activity with an IC50 value between 5 and 6 µg/ml. ijpsr.comjetir.org In the context of anti-HIV research, some 5-chloro-indole derivatives have been found to be potent inhibitors of HIV-1 replication. nih.gov

Neuroprotective and Related Activities

Indole derivatives have also been investigated for their neuroprotective effects, which are crucial in the context of neurodegenerative diseases. smolecule.comresearchgate.net

Some indole compounds have demonstrated the ability to reduce protein aggregation, a key pathological feature in several neurodegenerative disorders. researchgate.net For instance, the indole compound NC009-1 has been shown to have aggregation-reducing effects. researchgate.net While direct studies on this compound in this specific context are limited, the broader class of indole derivatives shows promise for further investigation into their anti-aggregation properties.

Heat Shock Protein Beta 1 (HSPB1) Activation

Derivatives of indole have been investigated for their neuroprotective effects, specifically through the activation of Heat Shock Protein Beta 1 (HSPB1), also known as Hsp27. researchgate.netnih.gov HSPB1 is a chaperone protein that plays a crucial role in preventing protein aggregation, a pathological hallmark in many neurodegenerative diseases. nih.govnih.gov

In studies using cell models of tauopathy, a condition characterized by the misfolding of the tau protein, certain indole derivatives demonstrated the ability to reduce tau aggregation. nih.gov Specifically, compounds designated as NC009-1 and NC009-7 were found to enhance the expression of HSPB1. nih.gov This increased expression of HSPB1 led to greater solubility of the problematic tau protein and promoted the growth of neurites, the projections from nerve cells. nih.gov

Further experiments confirmed the direct role of HSPB1 in this process. When HSPB1 was knocked down, the solubility of the tau protein decreased, and neurite outgrowth was reduced. The addition of NC009-1 or NC009-7 was able to rescue these effects, highlighting the importance of HSPB1 activation in the observed neuroprotective activity. nih.gov Treatment with these indole derivatives also showed improved viability and neurite outgrowth in primary cultures of mouse hippocampal neurons experiencing tau-related toxicity. nih.gov The chemical chaperone activity of NC009-1, which contributes to its ability to reduce protein aggregation, has also been noted. researchgate.net

These findings suggest that indole derivatives that activate HSPB1 could be promising therapeutic agents for neurodegenerative diseases characterized by protein misfolding. researchgate.netnih.gov

Antidiabetic and Glucose Lowering Effects

Several derivatives of this compound have been explored for their potential in managing diabetes due to their insulin-sensitizing and glucose-lowering properties. rjptonline.org The core indole structure is a versatile scaffold that has been modified to create compounds with significant antidiabetic activity. mdpi.comijpsr.com

One such derivative, (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone, demonstrated an ability to decrease serum glucose levels, indicating its potential as an antidiabetic agent. rjptonline.org Another study focused on 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone, which was found to significantly reduce blood glucose levels in a dose-dependent manner in an alloxan-induced diabetic chick model. scispace.com The maximum reduction in blood glucose was observed five hours after administration. scispace.com

The mechanisms behind these effects often involve the inhibition of key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.com For instance, a hybrid indole-oxadiazole linked thiazolidinone derivative containing a p-chloro substitution showed significant inhibitory activity against both α-amylase and α-glucosidase. mdpi.com The electronic properties of the halogen substituent are thought to contribute to the compound's activity. mdpi.com

Furthermore, some indole derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. sci-hub.se

The following table summarizes the findings for select indole derivatives with antidiabetic properties:

Table 1: Antidiabetic Activity of this compound Derivatives| Compound Name | Observed Effect | Model/Assay |

|---|---|---|

| (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone | Decreased serum glucose. rjptonline.org | in vivo |

| 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone | Significant reduction in blood glucose levels. scispace.com | Alloxan-induced diabetic chicks |

Other Investigated Biological Activities

The indole nucleus is a key structural component in the development of new anticonvulsant agents. innovareacademics.in Various derivatives have shown significant activity in preclinical screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. innovareacademics.innih.gov

One notable derivative, 3-{2[1-acetyl-5-(4-chlorophenyl)-4, 5-dihydropyrazol-3-yl] hydrazinylidene}-1, 3-dihydro-2H-indol-2-one, exhibited a high protective index when compared to the standard drug diazepam. innovareacademics.in Another study synthesized a series of 5-(1H-Indol-3-yl)-3-(phenyl)-4,5-dihydropyrazoline derivatives, among which the 4-chlorophenyl substituted compound showed potent anticonvulsant activity in the scPTZ test. researchgate.net

The following table details the anticonvulsant activity of specific indole derivatives:

Table 2: Anticonvulsant Activity of this compound Derivatives| Compound Name | Anticonvulsant Activity | Model |

|---|---|---|

| 3-{2[1-acetyl-5-(4-chlorophenyl)-4, 5-dihydropyrazol-3-yl] hydrazinylidene}-1, 3-dihydro-2H-indol-2-one | High protective index compared to diazepam. innovareacademics.in | Maximal electroshock test |

Indole derivatives have also been investigated for their potential as antihistaminic agents. rjptonline.orgimpactfactor.org Research in this area has led to the synthesis of various indole-containing compounds with the ability to block histamine (B1213489) H1 receptors. researchgate.net For example, a series of 1-substituted-4-(3-chlorophenyl)- rjptonline.orgsci-hub.senih.gov triazolo [4,3-a] quinazolin-5(4H)-ones were synthesized and screened for their H1-antihistaminic activity. researchgate.net While specific data on this compound itself is limited in this context, the broader class of indole derivatives shows promise. rjptonline.orgderpharmachemica.com

Derivatives of this compound have been shown to possess antagonistic activity at various receptors. For instance, (5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione emerged as a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. nih.gov This compound demonstrated significant in vivo activity in models of cold allodynia and thermal hyperalgesia. nih.gov

Additionally, derivatives of 5-chloro-2-(4-fluorophenyl)-1H-indole have been investigated as dopaminergic antagonists with potential applications in treating psychotic disorders. Furthermore, pyrazole (B372694) derivatives containing a 5-(4-chlorophenyl) substituent, such as SR141716A, have been extensively studied as antagonists for the cannabinoid receptor 1 (CB1). nih.govacs.org These compounds act as antagonists and inverse agonists in G-protein-mediated signal transduction. nih.gov

The following table summarizes the antagonistic activities of these derivatives:

Table 3: Antagonistic Activities of this compound Derivatives| Compound/Derivative Class | Target | Type of Activity |

|---|---|---|

| (5R,11aS)-5-(4-chlorophenyl)-2-(4-fluorobenzyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione | TRPM8 ion channel | Potent and selective antagonist. nih.gov |

| 5-Chloro-2-(4-fluorophenyl)-1H-indole derivatives | Dopamine receptors | Antagonist. |

Molecular Mechanisms of Action and Target Interactions

Enzyme Inhibition

Derivatives of the 5-(4-chlorophenyl)-1H-indole scaffold have been investigated for their potential to inhibit a range of enzymes involved in various biological pathways. The following sections detail the specific inhibitory activities against several key enzyme targets.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins (B1171923) from arachidonic acid. acs.org There are two main isoforms, COX-1 and COX-2; the inhibition of COX-2 is a primary target for anti-inflammatory drugs, while inhibition of COX-1 is associated with certain side effects. acs.org

A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles have been designed and synthesized to act as selective COX-2 inhibitors. researchgate.net Within this series, the nature of the substituent at the C-5 position of the indole (B1671886) ring, along with the pharmacophore at the C-2 position, significantly influences both the potency and selectivity of COX-2 inhibition. researchgate.net For instance, a derivative featuring a chloro substituent at the C-5 position and a 4-(methylsulfonyl)phenyl group at the C-2 position demonstrated potent inhibitory activity against the COX-2 isozyme. researchgate.net

In vitro studies on this class of compounds revealed that they inhibit COX-2 with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net A compound in this series with a methoxy (B1213986) group at the C-5 position, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole, showed the highest selectivity for COX-2 over COX-1, with a selectivity index of 291.2. researchgate.net Molecular modeling suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 enzyme, contributing to its inhibitory action. researchgate.net

Table 1: COX-2 Inhibition Data for Selected 2-phenyl-1H-indole Derivatives

| Compound ID | 5-Substituent | C-2 Phenyl Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |

| 4c | Cl | 4-(methylsulfonyl)phenyl | 0.10 | >25 | >250 |

| 4e | OMe | 4-(methylsulfonyl)phenyl | 0.08 | 23.3 | 291.2 |

| 6c | Cl | 4-azidophenyl | 0.26 | 13.5 | 51.9 |

Source: Adapted from research on 5-substituted-2-(4-azido or methylsulfonyl)phenyl)-1H-indole derivatives. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein whose kinase activity initiates signaling cascades that drive cell proliferation. wikipedia.org Inhibiting this kinase is a strategy in anticancer research. wikipedia.org

Several derivatives incorporating the this compound structure have demonstrated notable EGFR inhibitory activity. One such compound, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05), has shown significant cytotoxic activity against multiple cancer cell lines. mdpi.comnih.gov Molecular docking simulations were performed on the EGFR tyrosine kinase to help validate the observed activity. mdpi.comnih.gov

Another series of pyrazolyl-s-triazine compounds bearing an indole motif were designed as dual EGFR and CDK-2 inhibitors. frontiersin.org Within this series, a compound featuring a 4-chlorophenyl group, 4-(5-Amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)... (3i), exhibited potent inhibition of EGFR with an IC₅₀ value of 34.1 nM, which was more potent than the reference drug Erlotinib (IC₅₀ = 67.3 nM). frontiersin.org

Table 2: EGFR Inhibition by Indole Derivatives

| Compound | Target Enzyme | Activity |

| Compound 3i | EGFR | IC₅₀ = 34.1 nM |

| Erlotinib (Reference) | EGFR | IC₅₀ = 67.3 nM |

Source: Data from a study on pyrazolyl-s-triazine compounds with an indole motif. frontiersin.org

Topoisomerase Enzyme Inhibition

Topoisomerase enzymes, such as Topoisomerase I and II, are crucial for managing DNA topology during replication and transcription, making them targets for anticancer drugs. nih.govnih.gov

Research into combinatorial drug strategies has explored the dual targeting of MET (MNNG HOS transforming gene) and Topoisomerase I (Top1). nih.gov In this context, an indole derivative, ((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide), was used as a MET inhibitor alongside a Top1 inhibitor. nih.gov This study found that activation of the HGF/MET pathway enhanced Top1 activity, suggesting a functional link between the two targets. nih.gov

Separately, studies on Topoisomerase IIα (TopoIIα) inhibitors have identified other heterocyclic compounds containing a chlorophenyl group, such as 2-(4-Chlorophenyl)-1-methyl-1H-perimidine-5,6-dione, which showed potent TopoIIα inhibitory activity with an IC₅₀ of 7.54 μM. nih.govmdpi.com While not a direct indole derivative, this highlights the utility of the 4-chlorophenyl moiety in targeting topoisomerases. Other research has also reported on new indole derivatives of ursolic acid with activity against hepatocarcinoma cell lines. mdpi.com

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type-2 diabetes. d-nb.info

A series of bis-heterocyclic compounds featuring an indole core linked to a 1,2,4-triazole (B32235) ring has been synthesized and evaluated for α-glucosidase inhibitory potential. jksus.org One of the synthesized derivatives, Ethyl-5-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-1-cyclopropyl-2-methyl-1H-indole-3-carboxylate (5b), incorporates the 4-chlorophenyl group. jksus.org While some compounds in the series, particularly those with dimethoxy or hydroxy-methoxy substitutions, showed good inhibitory activity against α-glucosidase, the specific inhibitory values for the chlorophenyl derivative were part of a broader structure-activity relationship study. jksus.org The study concluded that the 5-substituted indole moiety and the aryl-substituted 1,2,4-triazole ring are important structural features for α-glucosidase inhibition. jksus.org

15-Lipoxygenase (15-LOX) Inhibition

15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, playing a role in inflammatory processes. acs.orgnih.gov Consequently, inhibitors of 15-LOX are of interest as potential anti-inflammatory agents. nih.gov

The indole scaffold has been identified as a promising core structure for the development of 15-LOX-1 inhibitors. acs.orgnih.gov Research has shown that substituted indolyl moieties can be potent inhibitors of this enzyme. researchgate.net Specifically, a study on 5-(4-methoxyphenyl)-1H-indoles indicated that these compounds are selective inhibitors of the linoleate (B1235992) oxygenase activity of ALOX15 (15-lipoxygenase). researchgate.net Given the structural similarity, this suggests that the this compound core is also a relevant pharmacophore for targeting 15-LOX.

Furthermore, a related compound, 1-[(4-Chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-α,α-dimethyl-5-(1-methylethyl)-1H-Indole-2-propanoic acid (MK 886), is a known potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis. rndsystems.com

Cyclin-Dependent Kinase 2 (CDK-2) Inhibition

Cyclin-dependent kinase 2 (CDK-2), when complexed with cyclin A, plays a vital role in cell cycle progression, and its inhibition can lead to cell cycle arrest. rcsb.orgnih.gov

Derivatives of this compound have emerged as potent dual inhibitors of both EGFR and CDK-2. frontiersin.orgrsc.org In one study, a pyrazolyl-s-triazine compound with an indole motif and a 4-chlorophenyl group (compound 3i) was found to cause 91.4% inhibition of CDK-2 at a concentration of 10 μM. frontiersin.org

In another study, a series of 5-substituted-indole-2-carboxamides were developed as dual EGFR/CDK-2 inhibitors. rsc.org Two compounds from this series, 5c and 5g, were particularly effective against CDK-2, exhibiting IC₅₀ values in the nanomolar range. rsc.org

Table 3: CDK-2 Inhibition by Indole Derivatives

| Compound ID | Target Enzyme | Activity |

| Compound 3i | CDK-2 | 91.4% inhibition @ 10 µM |

| Compound 5c | CDK-2 | IC₅₀ = 46 ± 05 nM |

| Compound 5g | CDK-2 | IC₅₀ = 33 ± 04 nM |

Source: Data compiled from studies on indole-based dual kinase inhibitors. frontiersin.orgrsc.org

Receptor and Pathway Modulation

The biological activity of this compound is underpinned by its interaction with a variety of cellular receptors and signaling pathways. Its ability to modulate these systems highlights its potential as a tool for investigating and potentially targeting a range of physiological and pathological processes. The following sections detail the specific molecular mechanisms and target interactions that have been identified in scientific research.

Toll-like Receptor 4 (TLR4) Agonism and Cytokine Production Modulation

Research has identified this compound as an agonist of Toll-like Receptor 4 (TLR4), a key component of the innate immune system. This interaction initiates a signaling cascade that leads to the modulation of various cytokines. Specifically, its agonistic activity on TLR4 has been shown to induce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma-inducible protein 10 (IP-10). This process is mediated through the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory responses. The ability of this compound to activate the TLR4/NF-κB signaling axis and subsequent cytokine production underscores its role as an immunomodulatory agent.

Table 1: TLR4 Agonism and Cytokine Modulation by this compound

| Target/Pathway | Effect of this compound | Downstream Consequences |

| Toll-like Receptor 4 (TLR4) | Agonism | Activation of innate immune signaling |

| Nuclear Factor-kappa B (NF-κB) | Activation | Upregulation of inflammatory gene transcription |

| Interleukin-6 (IL-6) | Increased Production | Pro-inflammatory response |

| Interferon-gamma-inducible protein 10 (IP-10) | Increased Production | Chemoattraction of immune cells |

Potassium Channel Modulation

The compound has been investigated for its effects on potassium channels, specifically the Kv1.5 channel. These channels are crucial for regulating the electrical potential across cell membranes, particularly in excitable tissues like the heart and nervous system. While the precise nature of the interaction is still under investigation, initial studies suggest that this compound can modulate the activity of Kv1.5 channels. This modulation can alter ion flow and, consequently, cellular excitability. The implications of this interaction are significant, as dysregulation of potassium channels is linked to various cardiovascular and neurological disorders.

Nuclear Receptor Modulation

This compound has been shown to interact with the NR4A family of nuclear receptors. These orphan nuclear receptors are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The compound's ability to modulate NR4A activity suggests it can influence the expression of genes regulated by these receptors. This interaction could be a key mechanism through which this compound exerts its effects on cell fate and function. Further research is needed to fully elucidate the downstream consequences of this modulation.

p53-MDM2 and p53-MDMX/4 Pathway Modulation

A significant area of research has focused on the ability of this compound to interfere with the p53-MDM2 and p53-MDMX/4 protein-protein interactions. The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the negative regulators MDM2 and MDMX. By disrupting the interaction between p53 and these inhibitors, this compound can lead to the stabilization and activation of p53. This activation can, in turn, trigger cell cycle arrest or apoptosis in cancer cells, making this pathway a key target for anti-cancer drug development.

Table 2: Modulation of p53 Pathway by this compound

| Interaction | Effect of this compound | Cellular Outcome |

| p53-MDM2 | Disruption | p53 stabilization and activation |

| p53-MDMX/4 | Disruption | p53 stabilization and activation |

Mitogen-Activated Protein Kinase (MAPK)/JNK Signalling Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including cell proliferation, differentiation, and apoptosis. Research indicates that this compound can influence the c-Jun N-terminal kinase (JNK) signaling pathway, a key branch of the MAPK cascade. The involvement of the JNK pathway suggests that the compound can modulate cellular stress responses and apoptotic processes. The specific effects on the JNK pathway appear to be context-dependent, varying with cell type and the presence of other stimuli.

Wnt Signaling Pathway Modulation

The Wnt signaling pathway plays a fundamental role in embryonic development and tissue homeostasis in adults. Dysregulation of this pathway is frequently implicated in cancer and other diseases. Studies have explored the potential of this compound to modulate Wnt signaling. While the exact mechanisms are still being delineated, evidence suggests that the compound can interfere with key components of the Wnt pathway, thereby influencing downstream gene expression and cellular behavior. This interaction represents another avenue through which this compound may exert its biological effects.

G-protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors are a large family of transmembrane receptors that play crucial roles in cellular signaling. acs.orgfrontiersin.org While various indole-containing compounds have been identified as ligands for GPCRs, such as the cannabinoid 1 (CB1) receptor, there is no specific research in the reviewed literature detailing the direct interaction of this compound with any GPCR. nih.govacs.org Studies on related but more complex indole structures have shown allosteric modulation of GPCRs, but these findings cannot be directly extrapolated to this compound. acs.org Therefore, its specific binding affinity, efficacy, or potential as an agonist, antagonist, or allosteric modulator at any GPCR remains uncharacterized.

Interaction with Cellular Components and Processes

The indole scaffold is a key feature in many compounds known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, thereby disrupting microtubule dynamics and impeding cell division. mdpi.comd-nb.info This has made indole derivatives a significant area of interest in anticancer drug discovery. mdpi.com However, specific studies measuring the effect of this compound on tubulin polymerization or its binding affinity to tubulin are not present in the available scientific literature. Research has focused on more complex derivatives, such as pyrimido[4,5-b]indoles, which have shown effects on tubulin, but data for the parent compound this compound is absent. mdpi.com

The planar structure of the indole ring system is known to facilitate the intercalation of molecules into the DNA double helix, a mechanism that can disrupt DNA replication and transcription and lead to cytotoxic effects. nih.govresearchgate.net Several studies have demonstrated that various functionalized indole derivatives can act as DNA binding agents. nih.govvulcanchem.com For instance, the indole moiety in compounds like 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is suggested to enhance DNA intercalation. vulcanchem.com Despite the structural potential, direct experimental evidence, such as data from spectroscopic titrations or viscosity measurements with calf thymus DNA (ctDNA), confirming the DNA intercalating activity of this compound specifically, has not been reported.

Perturbation of endoplasmic reticulum function leads to a state of cellular stress known as the unfolded protein response (UPR) or ER stress. semanticscholar.org Prolonged ER stress can trigger cell death pathways. In some contexts, ER stress is associated with the formation of large cytoplasmic vacuoles. nih.gov Research on certain complex indole derivatives has shown that they can induce cell death characterized by extensive cytoplasmic vacuolization that may originate from the ER and is accompanied by the upregulation of ER stress markers like CHOP. tandfonline.comnih.gov However, no studies have specifically investigated whether this compound induces ER stress or cytoplasmic vacuolation in any cell line.

Macropinocytosis is a form of endocytosis that results in the formation of large, fluid-filled vesicles called macropinosomes. core.ac.ukscienceopen.com This process can be hijacked by some anticancer agents to induce a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of large, macropinosome-derived vacuoles. nih.gov Studies on highly substituted indole-2-carbohydrazide derivatives have identified them as potent inducers of methuosis, where the observed vacuoles are derived from macropinosomes. tandfonline.comnih.gov This indicates that the indole scaffold can be a starting point for developing such agents. Nevertheless, there is no available research to confirm that this compound itself can induce the formation of macropinosomes or trigger methuotic cell death.

Computational Studies and Structure Activity Relationship Sar Analysis

Computational Chemistry Methodologies

A variety of computational methods are employed to model the properties of 5-(4-chlorophenyl)-1H-indole. These theoretical approaches allow for the prediction of molecular structure, electronic properties, and spectroscopic features, complementing experimental findings.

Density Functional Theory (DFT) has emerged as a principal method for the computational analysis of this compound. This is due to its favorable balance of computational cost and accuracy in describing electron correlation effects. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311++G(d,p), is a common choice for these calculations.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (indole) | 1.38 Å |

| Bond Length | C-C (inter-ring) | 1.48 Å |

| Bond Angle | C-C-C (chlorophenyl) | ~120° |

| Bond Angle | C-N-C (indole) | ~108° |

| Dihedral Angle | C-C-C-C (inter-ring) | ~30-40° |

Note: These are representative values and can vary slightly depending on the specific computational method and basis set used.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. In this compound, the HOMO is typically localized on the electron-rich indole (B1671886) nucleus, while the LUMO is distributed over the chlorophenyl ring.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -5.8 to -6.2 eV |

| ELUMO | -1.0 to -1.5 eV |

| Energy Gap (ΔE) | 4.3 to 5.2 eV |

Note: The exact energies are dependent on the computational level of theory.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific vibrational modes can be assigned to the observed experimental spectral bands. Key vibrational modes include the N-H stretch of the indole ring, C-H stretching of the aromatic rings, and the C-Cl stretching vibration. These calculated frequencies are often scaled by an appropriate factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Table 3: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm-1) |

| N-H Stretch | ~3500 |

| Aromatic C-H Stretch | ~3100 |

| C=C Aromatic Stretch | ~1600 |

| C-Cl Stretch | ~700 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying electrophilic and nucleophilic sites. For this compound, the MEP map typically shows a region of negative potential (red/yellow) around the nitrogen atom of the indole ring and the chlorine atom, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom of the N-H group exhibits a positive potential (blue), making it a potential site for nucleophilic interaction.

Global reactivity parameters, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity and stability. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A high chemical hardness and low electrophilicity index generally indicate high stability and low reactivity.

Table 4: Calculated Global Reactivity Parameters

| Parameter | Formula | Typical Value Range |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 eV |

| Electron Affinity (A) | -ELUMO | 1.0 to 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 3.4 to 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.15 to 2.6 eV |

| Electrophilicity Index (ω) | χ2/(2η) | 2.2 to 2.7 eV |

Density Functional Theory (DFT) Studies

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing valuable information about the electronic transitions within the molecule. mdpi.comnih.gov For this compound, a TD-DFT analysis would typically be performed using a functional like B3LYP and a basis set such as 6-311+G(d,p), often incorporating a solvent model to mimic experimental conditions. mdpi.com

The analysis focuses on the transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's electronic properties and reactivity. tandfonline.com A smaller energy gap generally corresponds to a longer wavelength of maximum absorption (λmax). mdpi.com

The predicted UV-Vis spectrum for this compound would likely show characteristic π-π* transitions. The indole ring system and the 4-chlorophenyl substituent both contribute to the conjugated system of the molecule. The analysis would identify which orbitals are involved in the most significant electronic transitions. For instance, the HOMO might be localized on the electron-rich indole nucleus, while the LUMO could be distributed across the entire conjugated system, including the chlorophenyl ring.

Table 1: Hypothetical TD-DFT Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.45 | HOMO -> LUMO | π -> π |

| 250 | 0.30 | HOMO-1 -> LUMO | π -> π |

| 220 | 0.55 | HOMO -> LUMO+1 | π -> π* |

This table is illustrative and represents typical data obtained from a TD-DFT calculation.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. researchgate.net For this compound, molecular docking studies can be performed to identify potential protein targets and to understand the molecular basis of its activity.

Once a potential protein target for this compound is identified, molecular docking can elucidate the specific interactions that stabilize the ligand-protein complex. These interactions are crucial for the compound's biological activity. The analysis would typically reveal a combination of the following interactions:

Hydrogen Bonding: The N-H group of the indole ring is a potential hydrogen bond donor, which can interact with acceptor residues in the protein's active site, such as aspartate, glutamate, or the carbonyl backbone.

Hydrophobic Interactions: The phenyl and chlorophenyl rings are hydrophobic and are likely to engage in favorable interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The chlorine atom can also participate in halogen bonding.

π-π Stacking: The aromatic indole and chlorophenyl rings can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the active site.

Molecular docking predicts the most stable binding pose of this compound within the protein's active site. researchgate.net This includes the conformation of the ligand and its orientation relative to the surrounding amino acid residues. The docking algorithm samples a large number of possible conformations and orientations, scoring them based on a function that estimates the binding free energy. The resulting top-ranked poses provide a static picture of how the compound might bind. For example, the 4-chlorophenyl group might fit into a specific hydrophobic pocket, while the indole core orients itself to form key hydrogen bonds. researchgate.net

A variety of software programs and databases are available for conducting molecular docking simulations.

Software:

AutoDock and AutoDock Vina: Widely used open-source docking programs that employ a genetic algorithm to explore the conformational space of the ligand. tandfonline.comnih.gov

SYBYL-X: A comprehensive molecular modeling suite that includes tools for docking and SAR analysis. tandfonline.commdpi.com

GOLD (Genetic Optimisation for Ligand Docking): A genetic algorithm-based docking program known for its accuracy in predicting binding modes.

Discovery Studio: A suite of life sciences software that provides tools for docking, molecular dynamics, and other computational chemistry applications. nih.gov

Databases:

Protein Data Bank (PDB): A repository of 3D structural data of large biological molecules, such as proteins and nucleic acids. tandfonline.com Crystal structures of target proteins are retrieved from the PDB to serve as the receptor in docking simulations.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static view of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective. researchgate.net MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.netnih.gov

For this compound, an MD simulation would be initiated with the best-docked pose. The simulation would reveal whether the key interactions observed in the docking study are maintained over time. It can also identify conformational changes in the protein upon ligand binding, which are not accounted for in rigid-receptor docking. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. researchgate.net

Virtual Screening Techniques

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be used to find other compounds with potential activity similar to this compound or to identify novel scaffolds.

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. nih.gov It relies on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening. acs.org

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a large number of compounds from a database. nih.gov The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for further experimental testing. This method is particularly useful when the structure of the biological target is known. tandfonline.com

Pharmacophore Modeling